5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

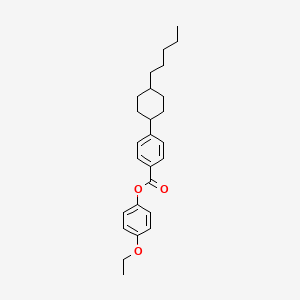

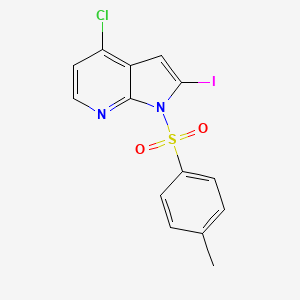

5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) is a compound that has gained attention in scientific research in recent years1. It has a molecular formula of C14H12Cl6N4O2Zn and a molecular weight of 546.4 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-). However, it’s worth noting that 5-Chloro-2-methoxybenzoic acid, a related compound, has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III)2.Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) is not readily available in the sources I found. However, the molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy.Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-). Chemical reactions can be influenced by many factors including the presence of other substances, temperature, pressure, and light.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not readily available in the sources I found. These properties could include melting point, boiling point, solubility, density, and chemical stability.Applications De Recherche Scientifique

Synthesis and Structural Analysis

A pivotal area of research involving 5-Chloro-2-methoxybenzenediazonium compounds focuses on their synthesis and structural properties. Studies have demonstrated the reaction of certain diazonium compounds with various substrates to produce azo coupling products, which exhibit distinct structural characteristics due to intramolecular hydrogen bonding and the presence of various substituents. These findings are significant for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Šimůnek et al., 2007).

Functional Polymers

In the field of polymer chemistry, 5-Chloro-2-methoxybenzenediazonium compounds have been utilized for the synthesis of functional polymers. Research has shown their effectiveness in producing new materials with desirable properties, such as high absorption coefficients, which are crucial for applications in optics and electronics (Xi, Basset, & Vogl, 1984).

Catalysis and Reaction Mechanisms

The catalytic activity of compounds related to 5-Chloro-2-methoxybenzenediazonium in facilitating azo coupling reactions has been a subject of study. Insights into the phase-transfer catalysis of these reactions contribute to a broader understanding of synthetic strategies in organic chemistry, particularly in creating complex organic compounds with high precision and efficiency (Iwamoto et al., 1993).

Environmental and Analytical Chemistry

Research has also explored the presence and behavior of halogenated methoxybenzenes, including compounds structurally related to 5-Chloro-2-methoxybenzenediazonium, in the marine troposphere. These studies are essential for understanding the environmental fate and transport of organohalogen compounds, offering insights into their mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Advanced Synthesis Techniques

Innovations in synthetic chemistry have shown the utility of diazonium compounds in radical-mediated transformations. This includes the synthesis of complex polyhaloalkanes from styrenes, highlighting the role of diazonium compounds as radical initiators in creating structurally diverse molecules for potential applications in drug development and material science (Liang et al., 2021).

Safety And Hazards

The safety and hazards associated with 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not specified in the sources I found. Safety data would typically include information on toxicity, flammability, reactivity, and environmental impact.

Orientations Futures

The future directions of research involving 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) are not specified in the sources I found. Future directions could include potential applications, areas of study, or methods of synthesis.

Please note that this information is based on the sources available to me and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

Propriétés

Numéro CAS |

85252-22-8 |

|---|---|

Nom du produit |

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |

Formule moléculaire |

C14H12Cl6N4O2Zn |

Poids moléculaire |

546.4 g/mol |

Nom IUPAC |

5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

Clé InChI |

YHUGASVQWCSKGW-UHFFFAOYSA-J |

SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

SMILES canonique |

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)